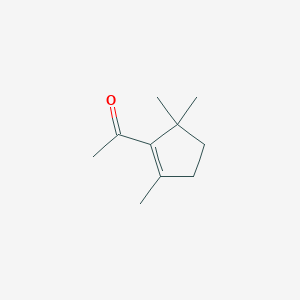

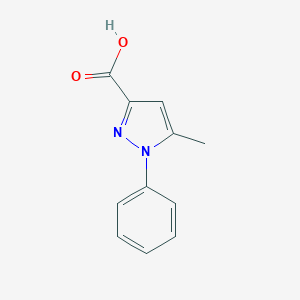

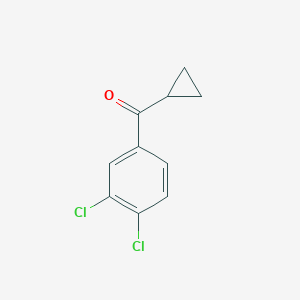

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone

Descripción general

Descripción

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone, also known as PTEE, is an organic compound with a wide range of applications in scientific research and development. It has been used in the synthesis of various compounds, as a reagent in organic synthesis, and as a starting material for the preparation of other compounds. PTEE has also been used in studies of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

- A microwave-assisted Hantzsch thiazole synthesis technique has been developed for synthesizing N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from related ethanones and thioureas. This method showcases the potential of 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone in facilitating efficient synthesis processes (Kamila, Mendoza, & Biehl, 2012).

Anticancer Research

- In anticancer research, certain derivatives of 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone have demonstrated promising activity against breast cancer cells, indicating their potential as therapeutic agents (Mahmoud et al., 2021).

Cholinesterase Inhibitors

- Studies have focused on synthesizing various ethanone derivatives to investigate their anticholinesterase activities, highlighting the chemical's relevance in neurological research (Abu Mohsen et al., 2014).

Antifungal and Cytotoxicity Studies

- Some derivatives of this compound have shown potent anticandidal agents with weak cytotoxicities, indicating their potential in developing antifungal therapies (Kaplancıklı et al., 2014).

Fungicidal Activity

- Novel derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been prepared, and some exhibit moderate inhibitory activity against fungal species, contributing to agricultural fungicide research (Liu et al., 2012).

Antimicrobial and Antioxidant Evaluation

- Research has been conducted on synthesizing new imidazole-based heterocycles from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, demonstrating significant antibacterial and antioxidant properties, which is crucial in the development of new antimicrobial agents (Abdel-Wahab, Awad, & Badria, 2011).

Propiedades

IUPAC Name |

1-(2-phenyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJAPTFQPWENFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346040 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone | |

CAS RN |

10045-50-8 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

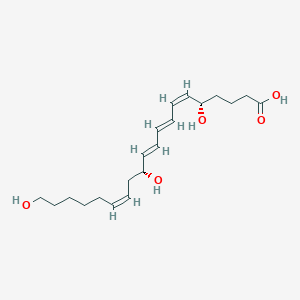

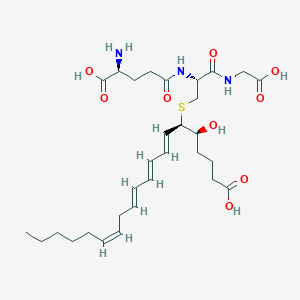

![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)

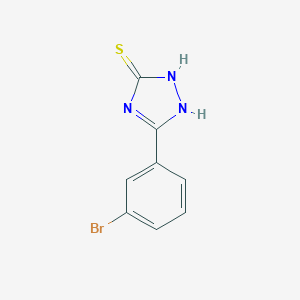

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)